Cas no 149169-49-3 (4,5-Difluoro-2-nitro-benzaldehyde-)
4,5-Difluoro-2-nitro-benzaldehyde- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 4,5-difluoro-2-nitro-
- 4,5-difluoro-2-nitrobenzaldehyde
- 4,5-difluoro-2-nitro-benzaldehyde
- 3,4 -difluoro-6-nitrobenzaldehyde
- Z3244804784
- G10459
- 3,4-difluoro-6-nitrobenzaldehyde
- 149169-49-3
- EN300-1725303
- DTXSID40601454
- MFCD28154587
- CS-0447072
- SCHEMBL1094404
- ZDBVXHXVYPVPQT-UHFFFAOYSA-N
- 4,5-Difluoro-2-nitro-benzaldehyde-
-
- Inchi: 1S/C7H3F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H
- InChI Key: ZDBVXHXVYPVPQT-UHFFFAOYSA-N
- SMILES: FC1C(=CC(C=O)=C(C=1)[N+](=O)[O-])F
Computed Properties
- Exact Mass: 187.00809
- Monoisotopic Mass: 187.00809928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 60.21
4,5-Difluoro-2-nitro-benzaldehyde- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC905972-1g |
4,5-Difluoro-2-nitrobenzaldehyde |
149169-49-3 | 95% | 1g |
£200.00 | 2025-02-22 | |
| Apollo Scientific | PC905972-5g |
4,5-Difluoro-2-nitrobenzaldehyde |
149169-49-3 | 95% | 5g |
£670.00 | 2025-02-22 | |
| Apollo Scientific | PC905972-10g |
4,5-Difluoro-2-nitrobenzaldehyde |
149169-49-3 | 95% | 10g |
£1200.00 | 2025-02-22 | |
| TRC | D454025-10mg |
4,5-Difluoro-2-nitro-benzaldehyde- |
149169-49-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D454025-50mg |
4,5-Difluoro-2-nitro-benzaldehyde- |
149169-49-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D454025-100mg |
4,5-Difluoro-2-nitro-benzaldehyde- |
149169-49-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
| Enamine | EN300-1725303-0.05g |
4,5-difluoro-2-nitrobenzaldehyde |
149169-49-3 | 95% | 0.05g |
$48.0 | 2023-09-20 | |
| Enamine | EN300-1725303-0.1g |
4,5-difluoro-2-nitrobenzaldehyde |
149169-49-3 | 95% | 0.1g |
$71.0 | 2023-09-20 | |
| Enamine | EN300-1725303-0.25g |
4,5-difluoro-2-nitrobenzaldehyde |
149169-49-3 | 95% | 0.25g |
$102.0 | 2023-09-20 | |
| Enamine | EN300-1725303-0.5g |
4,5-difluoro-2-nitrobenzaldehyde |
149169-49-3 | 95% | 0.5g |
$161.0 | 2023-09-20 |
4,5-Difluoro-2-nitro-benzaldehyde- Suppliers
4,5-Difluoro-2-nitro-benzaldehyde- Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4,5-Difluoro-2-nitro-benzaldehyde-
Recent Advances in the Application of 4,5-Difluoro-2-nitro-benzaldehyde (CAS: 149169-49-3) in Chemical Biology and Pharmaceutical Research
The compound 4,5-Difluoro-2-nitro-benzaldehyde (CAS: 149169-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its role as a key intermediate in the synthesis of biologically active molecules and its potential therapeutic applications.
Recent studies have demonstrated that 4,5-Difluoro-2-nitro-benzaldehyde serves as a critical building block in the synthesis of fluorinated aromatic compounds, which are increasingly important in medicinal chemistry. The presence of fluorine atoms in the benzene ring enhances the metabolic stability and bioavailability of resulting drug candidates. A 2023 study published in the Journal of Medicinal Chemistry utilized this compound to develop novel kinase inhibitors with improved selectivity and potency against cancer-related targets.
In addition to its synthetic utility, research has explored the unique physicochemical properties of 4,5-Difluoro-2-nitro-benzaldehyde. The electron-withdrawing effects of the nitro and fluoro substituents make this aldehyde particularly reactive in nucleophilic aromatic substitution reactions, enabling efficient construction of complex molecular architectures. This characteristic has been leveraged in the development of fluorescent probes for biological imaging, as reported in a recent ACS Chemical Biology publication.
From a pharmaceutical perspective, derivatives of 4,5-Difluoro-2-nitro-benzaldehyde have shown promising activity in preclinical models of inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of a series of small molecules derived from this scaffold, demonstrating significant inhibition of key inflammatory cytokines. The researchers attributed this activity to the compound's ability to modulate protein-protein interactions in signaling pathways.
Quality control and analytical methods for 4,5-Difluoro-2-nitro-benzaldehyde have also seen recent advancements. New HPLC and LC-MS protocols have been developed to ensure the purity and stability of this compound in pharmaceutical formulations. These methodological improvements are particularly important given the increasing demand for high-quality fluorinated building blocks in drug discovery pipelines.
Looking forward, the unique properties of 4,5-Difluoro-2-nitro-benzaldehyde position it as a valuable tool for exploring new chemical space in drug discovery. Its combination of synthetic versatility and potential biological activity makes it an attractive starting point for the development of novel therapeutics targeting challenging disease areas. Ongoing research is investigating its application in the synthesis of PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities.
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